2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline -

2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

Catalog Number: EVT-4701451
CAS Number:
Molecular Formula: C19H13N7O3
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-3-[5-(acetoxymethyl)-1-phenylpyrazol-3-yl]quinoxaline

Compound Description: This compound serves as a precursor in the synthesis of 1-aryl-4-[5-(hydroxymethyl-1-phenylpyrazol-3-yl][1,2,4]triazolo[4,3-a]quinoxalines and its tetrazolo analog.

1-Aryl-4-[5-(hydroxymethyl-1-phenylpyrazol-3-yl][1,2,4]triazolo[4,3-a]quinoxalines

Compound Description: These compounds are synthesized from 2-chloro-3-[5-(acetoxymethyl)-1-phenylpyrazol-3-yl]quinoxaline by reacting it with aroylhydrazines.

Relevance: This series of compounds features a [, , ]triazolo[4,3-a]quinoxaline system fused with a pyrazole ring, structurally resembling 2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline. The difference lies in the position of the triazole ring fusion on the quinoxaline core and the absence of the 2-nitrophenoxymethyl substituent on the pyrazole ring in this series.

4-[5-(Acetoxymethyl)-1-phenylpyrazol-3-yl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

Compound Description: This compound is synthesized by ring closure of 2-hydrazino-3-[5-(hydroxymethyl)-1-phenylpyrazol-3-yl]quinoxaline using acetic anhydride.

Relevance: Similar to the previous series, this compound features a [, , ]triazolo[4,3-a]quinoxaline system fused with a pyrazole ring, reminiscent of 2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline. The key difference again lies in the position of the triazole ring fusion and the lack of the specific 2-nitrophenoxymethyl substituent on the pyrazole.

7-Phosphonylbenzyl-2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives

Compound Description: This series of compounds was designed as potential adenosine A2A receptor antagonists and pesticides. They feature a pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine scaffold with a phosphonylbenzyl chain at the 7-position.

Relevance: The pyrazolotriazolopyrimidine core in these compounds is structurally similar to the 2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline, with both sharing a pyrazole ring fused to a triazolopyrimidine system. The distinctions arise from the replacement of the quinazoline moiety with a pyrimidine ring and the presence of a phosphonylbenzyl substituent instead of the 2-nitrophenoxymethyl group in the target compound.

5-Trichloromethyl-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazolines

Compound Description: These compounds are synthesized via a [5+1]-cyclocondensation reaction of [2-(3-aryl-1H-1,2,4-triazole-5-yl)phenyl]amines with chloral hydrate. The reaction is regioselective and produces 5-trichloromethyl-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazolines as the primary product.

2-Phenyl-5-(dichloromethyl)-[1,2,4]triazolo[1,5-c]qinazoline

Compound Description: This compound is formed by reacting 2-phenyl-5-trichloromethyl-5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazoline with N-nucleophiles. The reaction involves a β-elimination mechanism followed by isomerization.

5-R-5-R1-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazolines

Compound Description: These compounds are synthesized through a [5+1]-cyclocondensation reaction between [2-(3-aryl-1H-1,2,4-triazole-5-yl)phenyl]amines and aliphatic or aromatic ketones.

Relevance: Sharing the [, , ]triazolo[1,5-c]quinazoline scaffold with 2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline, this series differs by the absence of the pyrazole ring and the presence of various substituents (R and R1) at the 5-position of the quinazoline ring.

5-Methyl-2-aryl-[1,2,4]triazolo[1,5-c]quinazoline

Compound Description: This compound is formed as a byproduct during the synthesis of 5-R-5-R1-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines when the reaction is carried out in acetic acid. It can also be synthesized directly by refluxing [2-(3-aryl-1H-1,2,4-triazole-5-yl)phenyl]amines in acetic acid.

Relevance: This compound also shares the [, , ]triazolo[1,5-c]quinazoline core with 2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline, but it lacks the pyrazole ring and has a methyl group at the 5-position instead of the 2-nitrophenoxymethyl substituent.

4-Aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides

Compound Description: These compounds were investigated for their potential antineurotic activity and possible use in treating male reproductive and erectile dysfunction. Their synthesis involves multiple steps starting from methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates.

Relevance: While sharing the core quinazoline structure and a fused triazole ring with 2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline, this series is distinct in the positioning of the triazole ring fusion, forming a [, , ]triazolo[4,3-a]quinazoline system. They also lack the pyrazole ring and feature a carboxamide group at the 8-position instead of the 2-nitrophenoxymethyl substituent.

Properties

Product Name

2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

IUPAC Name

2-[1-[(2-nitrophenoxy)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline

Molecular Formula

C19H13N7O3

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C19H13N7O3/c27-26(28)16-7-3-4-8-17(16)29-12-24-10-9-15(22-24)18-21-19-13-5-1-2-6-14(13)20-11-25(19)23-18/h1-11H,12H2

InChI Key

RSJUIGZARPRUKG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=NN(C=C4)COC5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=NN(C=C4)COC5=CC=CC=C5[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.